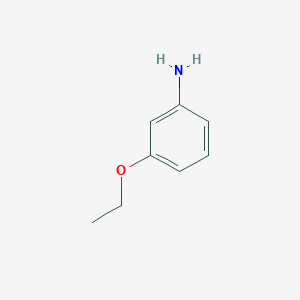

3-Ethoxyaniline

説明

Contextual Significance in Organic Chemistry Research

3-Ethoxyaniline serves as a valuable building block and intermediate in the synthesis of a wide range of organic compounds. Its difunctional nature, possessing both an amine and an ether group, allows it to participate in various chemical transformations. Researchers utilize this compound in the development of dyes, pigments, and pharmaceuticals, highlighting its role in the chemical industry and academic synthesis endeavors. ontosight.ai

In academic studies, this compound has been employed as a starting reagent in the synthesis of complex heterocyclic systems, such as 1,2,3,4-tetrahydroacridinylhydrazides. chemicalbook.comsigmaaldrich.com Its reactivity profile includes the ability to neutralize acids in exothermic reactions, forming salts and water. chemicalbook.comnih.gov It can also be incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, and strong reducing agents like hydrides, which can generate flammable gaseous hydrogen. chemicalbook.comnih.gov

Furthermore, derivatives of ethoxyaniline, including poly(o-ethoxyaniline), have been investigated in the field of conductive polymers due to their electrical and optical properties, ease of synthesis, and environmental stability. researchgate.netcbijournal.commdpi.com The introduction of the ethoxy group can enhance solubility in polar solvents, facilitating dispersion in aqueous solutions, which is beneficial for applications like corrosion protection and electrochemical sensors. researchgate.netmdpi.com Research on the polymerization of ethoxyaniline derivatives explores different synthesis methods, including chemical and electrochemical approaches, and investigates the properties of the resulting polymers and their composites. researchgate.netcbijournal.commdpi.comresearchgate.net

Comparative Analysis with Related Aniline Derivatives in Academic Studies

Comparing this compound with other aniline derivatives provides insights into the influence of substituent position and nature on chemical behavior and properties. Aniline derivatives substituted with alkoxy groups, such as methoxyaniline and ethoxyaniline, have been studied in the context of polymerization to form conductive polymers. cbijournal.com For instance, poly(o-methoxyaniline) and poly(o-ethoxyaniline) are explored as alternatives to polyaniline (PANI) due to improved processability and solubility. cbijournal.commdpi.com

Studies comparing different ethoxyaniline isomers (2-ethoxyaniline, this compound, and 4-ethoxyaniline) have been conducted in photocatalytic reactions, examining their conversion activity and selectivity with specific catalysts. researchgate.net This highlights how the position of the ethoxy group impacts the compound's behavior in advanced organic transformations.

Quantitative structure-activity relationship (QSAR) studies and electrochemical analyses have been performed on various substituted anilines, including ethoxyaniline isomers, to understand their redox properties and reactivity. researchgate.net These studies often involve measuring oxidation potentials and correlating them with theoretical calculations to gain a deeper understanding of the electronic effects of substituents. researchgate.net

Research also involves the synthesis and evaluation of compounds derived from alkoxy-substituted anilines, such as N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides, for potential biological activities. mdpi.com This demonstrates how modifying the aniline structure with different alkoxy groups and coupling them with other molecular frameworks can lead to compounds with varied properties and applications.

The synthesis of N,N-dialkylaniline derivatives, sometimes utilizing this compound as a starting material, allows for comparisons of physical properties, chemical reactivity, and electronic characteristics based on the substituents on both the nitrogen atom and the aromatic ring. For example, the presence of an ethoxy group can influence boiling points and solubility compared to derivatives lacking this group or having different substituents. Electronic properties, such as band gaps, can also be affected by the presence and position of the ethoxy group, impacting their potential in applications like solar cells.

Here is a table summarizing some physical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H11NO | ontosight.aisigmaaldrich.com |

| Molecular Weight | 137.18 g/mol | ontosight.aisigmaaldrich.comnih.gov |

| Appearance | Colorless to pale yellow liquid / Dark red liquid | ontosight.aichemicalbook.comnih.gov |

| Boiling Point | 236-237 °C / 248 °C / 478 °F (247.8 °C) | ontosight.aichemicalbook.comsigmaaldrich.comnih.gov |

| Density | 1.032 g/mL at 25 °C | chemicalbook.comsigmaaldrich.comnih.gov |

| Solubility | Soluble in organic solvents (ethanol, ether), slightly soluble in water | ontosight.aichemicalbook.comnih.gov |

| Refractive Index | n20/D 1.566 | chemicalbook.comsigmaaldrich.com |

Here is a table presenting comparative oxidation potential data for select aniline derivatives from a research study:

| Compound | Oxidation Potential (V) - Method 1 | Oxidation Potential (V) - Method 2 | Source |

| Aniline | - | - | researchgate.net |

| 2-ethoxyaniline | 0.7372 | 0.6548 | researchgate.net |

| This compound | 0.8531 | 0.9374 | researchgate.net |

| 4-ethoxyaniline | - | - | researchgate.net |

| (Other Aniline Derivatives) | (Various) | (Various) | researchgate.net |

Note: The specific methods and conditions for determining oxidation potentials can vary between studies. The values presented here are from a single comparative study researchgate.net. Data for 4-ethoxyaniline was mentioned in a different context researchgate.net and not directly comparable in terms of oxidation potential values from the same study as 2- and this compound.

特性

IUPAC Name |

3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZAHYDFZNTGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025862 | |

| Record name | 3-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-phenetidine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] Clear light brown viscous liquid; [Sigma-Aldrich MSDS] | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phenetidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21187 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

478 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.032 (NTP, 1992) - Denser than water; will sink | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 153 °F ; 5 mmHg at 202.5 °F; 760 mmHg at 442 °F (NTP, 1992) | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

621-33-0 | |

| Record name | M-PHENETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Phenetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9817 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE9KKL972R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity Profiles and Mechanistic Investigations

Oxidative and Reductive Transformations

Aromatic amines like 3-Ethoxyaniline are susceptible to both oxidative and reductive processes, leading to a variety of products depending on the reaction conditions and reagents employed.

Oxidation Reactions and Quinone Formation

Oxidation of aromatic amines can lead to the formation of quinones or quinone imines. While direct information on the oxidation of this compound specifically forming a quinone was not extensively detailed in the search results, the oxidation of related ethoxyaniline isomers, such as o-ethoxyaniline, provides insight into potential reaction pathways. The oxidation of o-ethoxyaniline by periodate ion, for instance, has been shown to yield ethoxy-1,4-benzoquinone as a main product. asianpubs.org This reaction follows second-order kinetics, being first order with respect to both o-ethoxyaniline and periodate. asianpubs.org The mechanism involves several steps and potentially transient intermediates, with one periodate ion involved in the rate-determining step and a second consumed in a faster step. asianpubs.org The formation of a colored intermediate is observed, which increases in concentration over time before reaching a limit. asianpubs.org

General oxidation of aniline derivatives often begins with the loss of one electron from the nitrogen atom, yielding a radical cation. researchgate.net This intermediate can then undergo further reactions, including coupling and oxidation, to form more complex products, including quinone imines and polymeric materials. The formation of quinones from aniline derivatives typically involves the oxidation of an aminophenol intermediate.

Reduction Pathways to Corresponding Amines

Reduction pathways for aniline derivatives generally involve the reduction of functional groups on the aromatic ring or attached to the amine nitrogen. While specific reduction pathways for this compound were not detailed, general information on the reduction of related compounds like 3-chloro-4-ethoxyaniline suggests that such compounds can be reduced to their corresponding cyclohexylamine derivatives using hydrogen gas in the presence of a palladium catalyst. This indicates that the aromatic ring can undergo reduction under appropriate conditions.

Electrochemical Oxidation Potential Studies

Electrochemical oxidation studies provide valuable information about the ease with which a compound can be oxidized and the mechanisms involved. The electrochemical oxidation potential of aniline derivatives is influenced by the nature and position of substituents on the aromatic ring. Electron-donating substituents, such as the ethoxy group in this compound, generally shift the oxidation potential to more negative values, making the compound easier to oxidize compared to aniline itself. researchgate.net Studies have reported experimental and computed aqueous oxidation potentials for various substituted anilines, including this compound. rsc.org

A table of reported oxidation potentials for this compound and related compounds is presented below:

| Compound | Experimental Oxidation Potential (V) | Computed Oxidation Potential (V) |

| This compound | 0.799 rsc.org | 0.847, 0.864, 0.859 rsc.org |

| Aniline | - | Values available acs.org |

| 4-Ethoxyaniline | 0.632 rsc.org | 0.582, 0.614, 0.638 rsc.org |

| 3-Nitroaniline | 1.064 rsc.org | 1.109, 1.086, 1.069 rsc.org |

| 4-Nitroaniline | 1.204 rsc.org | 1.249, 1.200, 1.146 rsc.org |

Note: Potentials are typically measured relative to a reference electrode, such as the Standard Hydrogen Electrode (SHE).

Electrochemical oxidation of aniline and its derivatives typically initiates with the one-electron oxidation of the nitrogen atom, forming a radical cation. researchgate.net

Photooxidation Mechanisms in Aqueous Media

Nucleophilic Substitution Reactions

Aromatic amines can participate in nucleophilic substitution reactions, although the aromatic ring typically undergoes electrophilic substitution more readily. However, nucleophilic aromatic substitution can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups or through the formation of reactive intermediates. While extensive details on nucleophilic substitution reactions of this compound were not found, related compounds like 3-chloro-4-ethoxyaniline have been reported to undergo nucleophilic substitution where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

The amine group of this compound itself can act as a nucleophile. For example, the synthesis of N,N-diethyl-3-ethoxyaniline involves the reaction of this compound with diethyl sulfate, where the amine nitrogen acts as a nucleophile. Another example of nucleophilic reaction involving an ethoxyaniline isomer is the synthesis of phenacetin from p-phenetidine (4-ethoxyaniline) and acetic anhydride via nucleophilic acyl substitution. chegg.com

Chemical Interactions with Biological Targets

Enzyme Interaction Studies (e.g., Janus Kinases)

Research into the biological interactions of ethoxy-substituted aniline derivatives has indicated potential enzyme interactions. For instance, a related compound, 3-Ethoxy-N,N-diethylaniline, has been shown to interact with Janus kinases (JAKs), enzymes critical in cytokine signaling pathways. Studies suggest that this interaction could offer potential therapeutic avenues for conditions such as dry eye disorders by modulating JAK activity. The specific influence of the ethoxy and diethyl groups on the binding affinity and specificity towards these enzymatic targets has been noted. While direct studies on the interaction of this compound with Janus kinases are less documented in the provided literature, the behavior of its derivative highlights the potential for such interactions within this class of compounds.

Polymerization Reactivity and Structural Control

This compound and its derivatives are of interest in the field of conductive polymers, particularly as monomers in the synthesis of substituted polyanilines. The polymerization process allows for the creation of polymeric structures with tailored properties.

Monomer Reactivity in Copolymerization Processes

The copolymerization of aniline derivatives, including ethoxy-substituted anilines, involves complex reactivity profiles. In the copolymerization of aniline and o-ethoxyaniline, for example, the monomer reactivity changes during the process, which can make it challenging to precisely determine the exact structure of the resulting copolymer. kpi.ua This suggests that the ethoxy substituent influences the reactivity of the aniline monomer during copolymerization compared to the homopolymerization of either monomer alone. The relative reactivity of different monomers in a copolymerization system is typically described by reactivity ratios, which reflect the preference of a propagating chain to add one type of monomer over the other. copoldb.jp While specific reactivity ratios for this compound in copolymerization were not detailed, the observation in related systems underscores the impact of the ethoxy group on monomer incorporation and sequence distribution in the polymer chain.

Influence of Substituent Groups on Polymer Structure and Conductivity

The presence and position of substituent groups, such as the ethoxy group, on the aniline monomer significantly influence the structure and properties of the resulting polyaniline derivatives. Studies on substituted polyanilines have shown that the incorporation of alkoxy groups can affect the electrical conductivity of the polymer. kpi.uarsc.org Generally, bulky substituents can disrupt the coplanarity of the polymer chain, reducing the mobility of charge carriers along the main chain and increasing the interchain distance, thereby decreasing conductivity. kpi.ua

However, alkoxy substituents can also offer benefits, such as improved solubility compared to unsubstituted polyaniline, which is often limited in this regard. rsc.org The electronic effect of alkoxy groups can also influence the electrochemical properties of the polymer derivatives, affecting their oxidation potential. rsc.org The position of the substituent on the aromatic ring (ortho, meta, or para) plays a crucial role in the extent of these effects. While much of the available data pertains to ortho-ethoxyaniline or ortho-methoxyaniline, the principles regarding steric and electronic effects of alkoxy groups are relevant to understanding the behavior of poly(this compound).

| Substituent Type | Position | Influence on Conductivity (General) | Influence on Solubility (General) | Notes |

| Alkoxy | Ortho | Decrease (Steric/Electronic) | Increase | Can disrupt coplanarity; electronic effects observed. kpi.uarsc.orgrsc.org |

| Alkoxy | Meta | Expected to have influence | Expected to have influence | Specific data for this compound needed for detailed analysis. |

| Alkyl | Ortho | Decrease (Steric) | Increase | Primarily steric effect. rsc.orgrsc.org |

Adsorption Mechanisms in Polymer Film Formation

Polymer films derived from ethoxy-substituted anilines, such as poly(o-ethoxyaniline) (POEA), can be fabricated using techniques like self-assembly. The formation of these films involves specific adsorption mechanisms on a substrate surface. Studies on the adsorption of POEA in self-assembled films on surfaces like quartz have revealed that the process is influenced by experimental conditions, particularly pH and immersion time. scielo.brresearchgate.net

The predominant adsorption mechanism can vary with pH. At lower pH values, where the polymer chains are more protonated, electrostatic attraction between the positively charged polymer and the substrate can be the driving force. scielo.brresearchgate.net As the pH increases, hydrogen bonding interactions become more significant in the adsorption process. scielo.brresearchgate.net This can lead to a greater amount of polymer adsorbed at higher pH, potentially due to reduced charge repulsion and conformational factors. scielo.br

The adsorption process often follows a nucleation and growth model, where initial polymer chains anchor to the substrate and serve as sites for further polymer deposition. amazonaws.comscielo.br The amount of adsorbed polymer can increase with repeated immersions of the substrate in the polymer solution. scielo.brresearchgate.net The kinetics of adsorption can involve both fast and slower processes, corresponding to initial nucleation and subsequent growth phases. scielo.br

| pH Range | Predominant Adsorption Mechanism | Notes |

| Lower pH | Electrostatic Attraction | Due to protonated nitrogen atoms on the polymer chains. scielo.brresearchgate.net |

| Higher pH | Hydrogen Bonding | Becomes more important as polymer protonation decreases. scielo.brresearchgate.net |

| Both pH | Nucleation and Growth | Initial anchoring followed by further polymer deposition. amazonaws.comscielo.br |

Spectroscopic Characterization in Advanced Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the functional groups within a molecule. Both proton (¹H) and Carbon-13 (¹³C) NMR provide distinct but related information about the molecular structure of 3-Ethoxyaniline.

The ¹H NMR spectrum of this compound exhibits signals corresponding to the different hydrogen environments in the molecule. The aromatic protons, the methylene protons of the ethoxy group, the methyl protons of the ethoxy group, and the amine protons each resonate at characteristic chemical shifts, exhibiting specific splitting patterns and integrations that reflect their connectivity and relative numbers chemicalbook.comnih.gov. While detailed, fully assigned spectra were not extensively available in the search results, some peak assignments have been reported chemicalbook.com.

Based on the structure of this compound, the following general assignments are expected:

Aromatic protons: A complex pattern of signals is expected in the aromatic region (typically 6-8 ppm) due to the substitution pattern on the benzene ring. The specific chemical shifts and splitting will depend on the exact positions of the protons relative to the ethoxy and amine groups.

Methylene protons (CH₂): The two protons of the methylene group directly attached to the oxygen of the ethoxy group are expected to appear as a quartet due to coupling with the methyl protons, typically in the range of 3.5-4.5 ppm.

Methyl protons (CH₃): The three protons of the methyl group in the ethoxy group are expected to appear as a triplet due to coupling with the methylene protons, typically in the range of 1-1.5 ppm.

Amine protons (NH₂): The two protons of the amine group are typically observed as a broad singlet, often in the range of 3-4 ppm, and their signal may exchange with deuterium in appropriate solvents.

Limited reported data for the ¹H NMR spectrum of this compound in CDCl₃ at 90 MHz shows signals at several ppm values chemicalbook.comguidechem.com.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Expected) |

|---|---|---|---|

| ~7.02 | - | - | Aromatic H |

| ~6.30 | - | - | Aromatic H |

| ~6.25 | - | - | Aromatic H |

| ~6.21 | - | - | Aromatic H |

| ~3.956 | Quartet | 2H | OCH₂ |

| ~3.59 | Broad Singlet | 2H | NH₂ |

| ~1.366 | Triplet | 3H | CH₃ |

Note: The multiplicities and integrations in the table above are expected based on the structure and typical chemical shifts, correlating with the limited reported data.

The ¹³C NMR spectrum of this compound provides information about the unique carbon environments. The aromatic carbons, the methylene carbon, and the methyl carbon will each give rise to distinct signals nih.govchemicalbook.com. The chemical shifts of the aromatic carbons are particularly sensitive to the substitution pattern.

Based on the structure of this compound, the following general assignments are expected:

Aromatic carbons: Six signals are expected in the aromatic region (typically 100-160 ppm), corresponding to the six distinct carbon atoms in the benzene ring. The chemical shifts will be influenced by the electron-donating effects of the ethoxy and amine groups.

Methylene carbon (CH₂): The carbon of the methylene group in the ethoxy group is expected to resonate in the range of 60-70 ppm.

Methyl carbon (CH₃): The carbon of the methyl group in the ethoxy group is expected to resonate in the range of 10-20 ppm.

A ¹³C NMR spectrum in CDCl₃ for this compound has been reported guidechem.comchemicalbook.com.

| Chemical Shift (ppm) | Assignment (Expected) |

|---|---|

| ~150-160 | Aromatic C (bearing O) |

| ~145-155 | Aromatic C (bearing N) |

| ~100-130 | Other Aromatic Carbons |

| ~60-70 | OCH₂ |

| ~10-20 | CH₃ |

Note: Specific peak assignments require detailed spectral analysis, but the ranges provided are typical for these functional groups in similar aromatic compounds.

Proton (¹H) NMR Spectral Assignment

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides information about the functional groups and molecular vibrations of a compound spectrabase.comnist.govhoriba.com. These techniques produce unique spectral fingerprints that can be used for identification and structural analysis.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups nih.govnist.govchemicalbook.com. Key expected bands include:

N-H stretching vibrations: Two bands are typically observed in the region of 3300-3500 cm⁻¹ for the primary amine (NH₂) group.

C-H stretching vibrations: Bands are expected in the regions of 2850-3000 cm⁻¹ (aliphatic C-H) and 3000-3100 cm⁻¹ (aromatic C-H).

C=C stretching vibrations: Bands corresponding to the aromatic ring vibrations are expected in the region of 1450-1650 cm⁻¹.

C-O stretching vibrations: A strong band is expected in the region of 1000-1300 cm⁻¹ due to the ethoxy group.

C-N stretching vibrations: A band associated with the C-N bond of the amine group is expected in the region of 1250-1350 cm⁻¹.

Aromatic ring bending vibrations: Out-of-plane C-H bending vibrations in the region of 650-900 cm⁻¹ are characteristic of the substitution pattern on the benzene ring semanticscholar.org.

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak in IR may be strong in Raman and vice versa, depending on the change in polarizability during the vibration horiba.com. The Raman spectrum of this compound will also exhibit a unique set of bands corresponding to its molecular vibrations nih.govchemicalbook.com. A study on the related compound 3-methoxyaniline shows the utility of Raman spectroscopy for analyzing vibrational modes in such structures researchgate.net.

Mass Spectrometry (MS) for Structural Elucidation and Differentiation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pathways of a compound chemicalbook.comebi.ac.uk. Electron ionization (EI) mass spectrometry is commonly used for volatile organic compounds like this compound nih.govguidechem.comnist.gov.

The EI mass spectrum of this compound shows a molecular ion peak at m/z 137, corresponding to its molecular weight (C8H11NO) asdlib.org. This molecular ion peak confirms the mass of the intact molecule.

Under EI conditions, this compound undergoes fragmentation, producing a series of fragment ions. The pattern of these fragment ions is characteristic of the compound's structure and can be used for its identification and differentiation from isomers asdlib.orglcms.czlibretexts.org. For this compound, significant fragment ions have been observed at m/z 80 and m/z 109 asdlib.org. These fragments arise from the cleavage of specific bonds within the molecule. For instance, the loss of the ethoxy group or parts of it, or fragmentation of the aromatic ring, can lead to these characteristic ions.

The fragmentation pattern is particularly useful for distinguishing between structural isomers, such as 2-ethoxyaniline (o-phenetidine) and 4-ethoxyaniline (p-phenetidine), which have the same molecular formula and molecular weight (m/z 137) but different arrangements of the ethoxy and amine groups on the benzene ring asdlib.orgnih.govnih.gov. While the molecular ion does not differentiate isomers, the unique pathways of fragmentation for each isomer result in distinct sets of fragment ions and relative abundances semanticscholar.orgasdlib.orglcms.cz. Studies have shown that analyzing fragmentation patterns, sometimes combined with techniques like tandem mass spectrometry (MS/MS) or ion mobility, can effectively differentiate isomers lcms.czresearchgate.netwaters.comnih.gov. For example, the mass spectrum of this compound shows significant fragments at m/z 80 and 109, which are different from the significant fragments observed for an isomer like p-nitrotoluene (m/z 91 and 107) asdlib.org.

| m/z Value | Relative Abundance (Observed) | Proposed Fragment Ion (Expected) |

|---|---|---|

| 137 | - | [C₈H₁₁NO]⁺• (Molecular Ion) |

| 109 | Significant | [C₆H₇NO]⁺• or [C₇H₉O]⁺ |

| 80 | Significant | [C₅H₆N]⁺• or [C₆H₈]⁺• |

Note: Specific relative abundances can vary depending on the instrument and conditions. Proposed fragment ion compositions are based on common fragmentation pathways for similar compounds and the observed m/z values.

Isotope analysis in mass spectrometry involves examining the isotopic peaks associated with the molecular ion and fragment ions chemicalbook.com. Most elements occur naturally as a mixture of isotopes. For example, carbon exists primarily as ¹²C but also has a significant abundance of ¹³C. The presence and relative abundance of these heavier isotopes create characteristic isotopic patterns in the mass spectrum, typically appearing as small peaks at m/z values one or more units higher than the main ion peak.

Fragmentation Pattern Analysis for Isomer Distinction

Ultraviolet-Visible (UV-Vis) Spectroscopy in Polymer Studies

UV-Vis spectroscopy is a technique that measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. This method is particularly useful for studying compounds with conjugated systems, such as aromatic amines and their corresponding polymers, as these systems exhibit electronic transitions that absorb UV-Vis light. The absorption spectra can provide information about the electronic structure and the presence of chromophores within the molecule or polymer chain.

In the context of polymer studies, UV-Vis spectroscopy can be used to monitor polymerization reactions, determine the concentration of the polymer, and investigate changes in the electronic structure upon doping or other modifications. For instance, studies on polyaniline derivatives, such as poly(o-methoxyaniline), have utilized UV-Vis spectroscopy to characterize the formation of the polymer and identify characteristic absorption bands associated with π–π* transitions of benzenoid rings and polaron bands in the conductive form. cbijournal.com While this compound is a monomer, its polymerization or incorporation into polymer structures would likely result in conjugated systems amenable to UV-Vis analysis, similar to other substituted anilines. The position and intensity of absorption bands in the UV-Vis spectrum of poly(this compound), if synthesized, would be influenced by the electronic properties of the ethoxy group and the extent of conjugation in the polymer backbone.

Chromatographic Methods for Analytical Separation

Chromatographic methods are essential for separating components within a mixture, enabling the identification and quantification of individual compounds. High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique in analytical chemistry. researchgate.net

Chromatographic Methods for Analytical Separation

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For this compound, various chromatographic approaches can be employed depending on the matrix and the analytical objective. The selection of the stationary phase, mobile phase composition, and detection method are critical for achieving effective separation and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC method development for a compound like this compound involves optimizing several parameters to achieve adequate separation, sensitivity, and reproducibility. A reverse phase (RP) HPLC method has been described for the analysis of 4-ethoxyaniline, an isomer of this compound, using a mobile phase composed of acetonitrile, water, and phosphoric acid. sielc.com This suggests that reverse phase chromatography is a viable approach for separating ethoxyaniline isomers. For applications requiring Mass Spectrometry (MS) detection, phosphoric acid in the mobile phase is typically replaced with formic acid to ensure compatibility. sielc.comsielc.com

The development of an HPLC method for this compound would involve selecting a suitable stationary phase, such as a C18 column, which is common in reverse phase chromatography. researchgate.net Optimization of the mobile phase would entail adjusting the ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous component, as well as the pH or buffer concentration, to achieve optimal retention and separation from other components in the sample. The flow rate and column temperature are also parameters that would be optimized during method development. Detection of this compound in HPLC can be achieved using UV detection, likely at a wavelength that corresponds to its maximum absorbance in the UV region. sielc.com

HPLC method development aims to establish a robust and reliable procedure for the qualitative and quantitative analysis of the target analyte. researchgate.net This includes evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection, and limit of quantification. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | nih.govnih.govscbt.com |

| Molecular Weight | 137.18 g/mol | ontosight.ainih.govscbt.com |

| Appearance | Colorless to pale yellow liquid / Dark red liquid | ontosight.ainih.govchemicalbook.com |

| Boiling Point | 236-237 °C / 248 °C / 478 °F (248 °C) at 760 mmHg | ontosight.ainih.govchemicalbook.com |

| Density | 1.032 g/mL at 25 °C | nih.govchemicalbook.comsigmaaldrich.com |

| Solubility (Water) | Slightly soluble | ontosight.ainih.govchemicalbook.com |

| logP (Predicted) | 1.3 | nih.govuni.lu |

| CAS Number | 621-33-0 | ontosight.ainih.govscbt.comsigmaaldrich.com |

| PubChem CID | 12120 | nih.govnih.govuni.lu |

Table 2: Example HPLC Conditions for Ethoxyaniline Isomers (Illustrative based on search results for isomers)

| Parameter | Condition (Example based on 4-Ethoxyaniline) | Source |

| Separation Type | Reverse Phase (RP) | sielc.comsielc.com |

| Column | C18 (Common RP phase) / Newcrom R1 / Primesep 100 | sielc.comsielc.comresearchgate.netsielc.com |

| Mobile Phase | Acetonitrile, Water, Acid (Phosphoric or Formic) | sielc.comsielc.com |

| Detection | UV | sielc.com |

| Wavelength | 200 nm (Example for 4-Ethoxyaniline) | sielc.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of molecules. For 3-ethoxyaniline and similar substituted anilines, these calculations provide detailed information about their optimized structures, vibrational modes, electronic distributions, and responses to electric fields researchgate.netmcbu.edu.trsrce.hrresearchgate.netekb.eguc.cl.

Determining the most stable three-dimensional arrangement of atoms is a crucial first step in computational studies. Ground-state molecular geometry optimization for compounds like this compound is typically performed using methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), often with functionals like B3LYP researchgate.netmcbu.edu.trsrce.hracs.org. Various basis sets, such as 6-311++G(d,p) and 6-31G(d), are employed to describe the atomic orbitals researchgate.netmcbu.edu.trsrce.hrresearchgate.netnih.gov. The optimized geometries can be compared with experimental data from techniques like X-ray crystallography for validation, although slight conformational discrepancies may be observed between theoretical and experimental structures srce.hr. Achieving a well-optimized structure with minimal residual gradients is essential for accurate subsequent calculations, such as vibrational frequency analysis uni-muenchen.deq-chem.com.

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (absence of imaginary frequencies) and to predict the vibrational spectrum researchgate.netmcbu.edu.trq-chem.comfaccts.deresearchgate.net. These calculations, often carried out at the same level of theory as the geometry optimization (e.g., HF or DFT/B3LYP), provide theoretical infrared and Raman spectra researchgate.netmcbu.edu.tr. The calculated frequencies can be compared with experimental spectroscopic data to aid in peak assignment and validate the theoretical model researchgate.netmcbu.edu.tr.

Analysis of electronic properties provides insights into a molecule's reactivity and interactions. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators nih.gov. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is related to chemical reactivity, kinetic stability, and electronic transition properties researchgate.netekb.egnih.govasianpubs.org. A smaller gap often suggests higher reactivity and easier charge transfer nih.gov.

Mulliken atomic charges and Molecular Electrostatic Potential (MEP) maps are calculated to understand the distribution of electron density within the molecule researchgate.netmcbu.edu.trekb.egnih.govasianpubs.org. Mulliken charges indicate the partial atomic charges, while MEP maps visualize the charge distribution in three dimensions, highlighting potential sites for electrophilic and nucleophilic attack ekb.egnih.govasianpubs.org. These analyses are commonly performed using DFT methods, including time-dependent DFT (TD-DFT) for studying electronic transitions and UV-Vis spectra researchgate.netmcbu.edu.trekb.egasianpubs.org.

The electric dipole moment (μ) and hyperpolarizability (β) are important properties for evaluating a molecule's potential in nonlinear optical (NLO) applications researchgate.netmcbu.edu.trresearchgate.netekb.eguc.clresearchgate.netscielo.org.pesciensage.infomdpi.com. The dipole moment reflects the asymmetry of the charge distribution, while the first hyperpolarizability (β) quantifies the molecule's response to an applied electric field and its ability to generate second harmonic generation researchgate.netscielo.org.pesciensage.infomdpi.com. These values are typically computed using ab initio or DFT methods (such as B3LYP) researchgate.netmcbu.edu.trresearchgate.netekb.eguc.clsciensage.info. Non-zero values of dipole moment and hyperpolarizability suggest that the molecule might exhibit microscopic NLO behavior researchgate.netmcbu.edu.tr.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structural elucidation and verification nih.govq-chem.commdpi.comscienceandtechnology.com.vn. The Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, is a widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts nih.govq-chem.commdpi.comscienceandtechnology.com.vnrsc.org. The accuracy of these predictions depends on the chosen density functional, basis set, and the inclusion of solvent effects through continuum solvation models nih.govmdpi.comscienceandtechnology.com.vn. While specific predicted NMR shifts for this compound were not detailed in the search results, the GIAO-DFT methodology is well-established for aniline derivatives nih.govmdpi.comscienceandtechnology.com.vn. Experimental pKa values for this compound have been determined potentiometrically, providing a point of reference for studies correlating electronic structure with acidity researchgate.net.

Electric Dipole Moment and Hyperpolarizability for Nonlinear Optics

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving organic compounds like this compound. DFT calculations are frequently used to explore reaction pathways, identify intermediates and transition states, and calculate activation barriers and reaction energies rsc.orgrsc.org. These studies can reveal how the electronic properties and structure of the reactants influence the reaction outcome and kinetics rsc.orgrsc.org. For instance, computational studies have investigated the effect of substituents in amines, including substituted anilines, on their reactivity in reactions such as the conversion of carbon dioxide and ethylene oxide to oxazolidinones rsc.orgrsc.org. By comparing calculated free energy profiles, researchers can understand the influence of different substituents on the feasibility and selectivity of various reaction steps rsc.orgrsc.org. Computational methods have also been applied to study the oxidation mechanisms of anilines acs.orgacs.orgethz.ch.

Potential Energy Surface Analysis

Potential Energy Surface (PES) analysis is a fundamental theoretical technique used to investigate the energy of a molecular system as a function of its geometry. By mapping the PES, researchers can identify stable conformers (energy minima), transition states (saddle points), and reaction pathways. While direct PES analysis specifically on the this compound monomer for conformational analysis was not explicitly found in the surveyed literature, this technique is widely applied to understand the structural flexibility and preferred conformations of organic molecules, including substituted anilines and related compounds researchgate.netmdpi.com. For instance, PES scans have been employed to study torsion angles and conformational preferences in related Schiff bases derived from ethoxyaniline derivatives, helping to understand their molecular structures and properties srce.hr. Similarly, PES analysis is used to confirm optimized structures are energy minima rather than saddle points in theoretical calculations of related triazene ligands chemrevlett.com.

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Energy Decomposition Analysis (EDA) methods are theoretical tools used to break down the total interaction energy between molecules or fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion terms. This analysis provides detailed insights into the nature and strength of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and other non-covalent interactions researchgate.netnih.govrsc.orgresearchgate.net. While specific EDA studies focusing on the intermolecular interactions of this compound itself were not found, EDA is a standard technique in theoretical chemistry for understanding interactions in various systems, including hydrogen-bonded complexes, van der Waals interactions, and interactions in DNA base pairs and metal-ligand complexes nih.govresearchgate.net. The application of EDA to systems involving ethoxyaniline derivatives or related functional groups would provide valuable information about their self-assembly, solvation, and interactions with other molecules.

Theoretical Studies on Polymer Electronic States

Theoretical studies, often employing DFT, have been instrumental in understanding the electronic states and charge transport properties of conducting polymers, including polyaniline (PANI) and its derivatives such as poly(o-ethoxyaniline) (PEA) and poly(o-methoxyaniline) (POMA) frontiermaterials.netacs.orgrsc.orgufam.edu.brmdpi.com. These studies investigate how the molecular structure, particularly the presence and position of substituents like the ethoxy group, influences the electronic band structure, conductivity, and redox behavior of the polymers.

Theoretical evaluations of poly(o-methoxyaniline), a close analog of poly(o-ethoxyaniline), have explored the impact of factors like heat treatment on molecular structure and electronic delocalization mdpi.com. Studies on poly(o-ethoxyaniline) itself have shown that the bulky ethoxy substituent can influence the crystal structure of the polymer salt and affect charge transport, making it more difficult to achieve three-dimensional metallic delocalization compared to unsubstituted polyaniline frontiermaterials.netresearchgate.net. The conduction electrons in poly(o-ethoxyaniline) have been observed to behave as if localized to single chains, despite substantial crystallinity frontiermaterials.netresearchgate.net.

Theoretical investigations into the electronic spectra of polyaniline derivatives can characterize the effect of substituents on material properties. Substituents with a small atomic radius and flat configuration can have a noticeable electronic effect rsc.org.

Charge Delocalization and Localization Phenomena

Charge delocalization and localization are key phenomena in determining the electronic conductivity of conjugated polymers. Theoretical studies on polyaniline derivatives, including those with alkoxy substituents, have investigated how structural factors and the nature of substituents influence the extent of charge delocalization along the polymer backbone and between polymer chains frontiermaterials.netacs.orgrsc.orgufam.edu.br.

In poly(o-ethoxyaniline), the bulky ethoxy group can disrupt the conjugated structure of the polymer chain, leading to increased electronic localization and a decrease in conductivity rsc.org. This steric effect can induce chain twisting, which increases the energy barrier for charge transfer and reduces charge delocalization along the chain rsc.org.

Theoretical studies on poly(o-methoxyaniline) have discussed charge transport mechanisms, including hopping between localized charge carriers in conductive islands ufam.edu.br. The presence of charged centers (polarons and bipolarons) in doped conjugated polymers allows for charge movement along the conjugated system through the rearrangement of double and single bonds ufam.edu.br. Theoretical studies suggest that bipolarons are thermodynamically more stable than two separated polarons in conjugated polymers with high dopant concentrations ufam.edu.br.

Metal Complexation and Coordination Chemistry Theory

Theoretical methods, particularly DFT, are widely used in coordination chemistry to study the electronic structure, geometry, and properties of metal complexes with various ligands, including those derived from anilines ekb.egbendola.comresearchgate.netekb.egderpharmachemica.com. These studies help in understanding the nature of the metal-ligand bond, predicting molecular geometries, and interpreting spectroscopic data.

DFT Computation and Analysis of Triazene Ligands

DFT computations have been applied to analyze the properties of triazene ligands, which can be synthesized from aniline derivatives. For example, a combined theoretical and experimental investigation using DFT calculations was reported for 1-(4-chlorophenyl)-3-(2-ethoxyphenyl)triazene, a ligand structurally related to ethoxyaniline derivatives chemrevlett.comchemrevlett.com. These studies involve calculating optimized geometries, vibrational frequencies, and interpreting spectroscopic data like FT-IR spectra using theoretical methods such as potential energy distribution (PED) analysis chemrevlett.comchemrevlett.com. DFT calculations can also provide insights into electronic properties, such as HOMO and LUMO orbitals, and the nature of intra- and intermolecular interactions within these ligands chemrevlett.comchemrevlett.com.

Spectral and Theoretical Studies of Metal-Ligand Complexes

Theoretical studies, often in conjunction with spectroscopic techniques, are crucial for the characterization of metal complexes formed with ligands. DFT calculations are commonly employed to predict the structures, electronic properties, and spectral features (like IR and UV-Vis) of metal-ligand complexes ekb.egbendola.comresearchgate.netekb.egaaru.edu.jo.

Studies on metal complexes with Schiff base ligands derived from ethoxyaniline derivatives or similar aniline compounds utilize theoretical calculations to support experimental findings from techniques such as IR, UV-Vis, NMR, and mass spectrometry ekb.egbendola.comresearchgate.netekb.egderpharmachemica.comaaru.edu.jo. These theoretical studies can help determine coordination modes, predict molecular geometries (e.g., octahedral or square planar), and analyze electronic transitions ekb.egbendola.comekb.egaaru.edu.jo. For instance, DFT calculations have been used to investigate the electronic properties and HOMO-LUMO energy gaps of Schiff base metal complexes ekb.eg. Comparisons between calculated and experimental spectral data are often made to validate the theoretical models and proposed structures of the complexes chemrevlett.comchemrevlett.comaaru.edu.jo. Potentiometric studies combined with theoretical analysis can also be used to evaluate the stability constants of metal complexes with ligands like Schiff bases derived from ethoxyaniline derivatives derpharmachemica.com.

Applications in Advanced Materials and Chemical Systems

Role as Chemical Intermediate in Specialized Syntheses

3-Ethoxyaniline plays a significant role as a chemical intermediate, enabling the synthesis of more complex molecules used across different industries. Its chemical structure, featuring both an ethoxy group and an amino group attached to a benzene ring, allows it to undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions .

Precursor in Dye and Pigment Production

One of the primary applications of this compound is its use as an intermediate in the synthesis of dyes and pigments. Specifically, it is utilized in the production of azo dyes, which are widely employed in the textile and printing industries due to their vibrant colors and stability chemimpex.com. Its incorporation into dye structures contributes to the desired color properties and lightfastness of the final products chemimpex.com.

Building Block for Fine Chemicals and Agrochemicals

Beyond dyes, this compound is also employed in the synthesis of fine chemicals and agrochemicals . Fine chemicals are complex, high-purity substances produced in limited quantities and used as starting materials or intermediates in various sectors, including pharmaceuticals and agrochemicals stangroupco.com. This compound's reactivity and structural features make it a valuable component in constructing the molecular frameworks of these specialized compounds .

Conductive Polymers Based on Ethoxyaniline Derivatives

Conductive polymers, a class of organic materials exhibiting electrical conductivity, have garnered significant attention for their potential in various technological applications. While the article focuses on this compound (m-ethoxyaniline), derivatives such as o-ethoxyaniline are key monomers for synthesizing conductive polymers with interesting properties.

Poly(o-ethoxyaniline) (POEA) for Charge Transport Investigations

Poly(o-ethoxyaniline) (POEA), a derivative of polyaniline, is a notable example of a conductive polymer based on an ethoxyaniline isomer. POEA films have been investigated for their charge transport mechanisms. Studies utilizing techniques such as Transmission Electron Microscopy (TEM), X-ray Diffraction (XRD), and Atomic Force Spectroscopy (AFS) have provided evidence for the existence of conducting islands within POEA films researchgate.net, amazonaws.com, slideshare.net, capes.gov.br. These conducting islands are believed to be crystalline regions dispersed in an insulating, amorphous matrix researchgate.net, amazonaws.com, slideshare.net, capes.gov.br. Conductivity measurements suggest that charge transport in POEA is governed by a quasi-one-dimensional variable range hopping (VRH) mechanism researchgate.net, amazonaws.com, slideshare.net, capes.gov.br.

Research findings on POEA films at pH 3.0 indicate that the size of these conducting islands can vary, ranging between 67 and 470 Å researchgate.net, amazonaws.com, slideshare.net, capes.gov.br. This microstructural characteristic significantly influences the electrical properties of the polymer.

Copolymer Applications in Electrorheological Fluids

Copolymers incorporating o-ethoxyaniline have been explored for their applications in electrorheological (ER) fluids researchgate.net, kpi.ua, worldscientific.com, doi.org, worldscientific.com. ER fluids are smart materials whose viscosity and viscoelastic properties can be rapidly and reversibly changed upon the application of an electric field. Semiconducting poly(aniline-co-o-ethoxyaniline) particles dispersed in silicone oil have been investigated as potential candidates for dry-base ER fluid systems kpi.ua, worldscientific.com.

Studies have compared the electrorheological behavior of these copolymers with homopolyaniline, revealing different performance characteristics kpi.ua. The introduction of the ethoxy group in the copolymer side chain can influence thermal stability and ER performance researchgate.net. Copolymers with ionic groups have shown enhanced ER performance in certain shear-rate regions researchgate.net, worldscientific.com.

Sensor Development (e.g., Electronic Tongues, Herbicide Detection)

Conductive polymers, including POEA, are utilized in the development of sensors due to their sensitivity to various chemical environments. POEA has been employed in the construction of sensor arrays, often referred to as "electronic tongues," designed for detecting and discriminating different substances in liquid samples embrapa.br, semanticscholar.org, amazonaws.com, scribd.com, researchgate.net.

In electronic tongue systems, nanostructured films of POEA or copolymers are typically deposited onto electrodes, and changes in their electrical properties, such as impedance, upon interaction with analytes are measured embrapa.br, semanticscholar.org, amazonaws.com, scribd.com, researchgate.net. This approach allows for the detection of trace amounts of impurities or specific compounds in water and other liquids semanticscholar.org, amazonaws.com.

POEA-based sensors have demonstrated utility in detecting herbicides. Investigations into the interactions between POEA and various herbicides like atrazine, imazaquin, metribuzin, and paraquat have been conducted using techniques such as atomic force microscopy (AFM), UV-visible spectrophotometry (UV-Vis), and electrochemical impedance spectroscopy scielo.br, scielo.br. These studies have shown that interactions between the herbicide molecules and the polymer film can lead to detectable changes in the film's properties, enabling the distinction and determination of detection limits for different herbicides in aqueous solutions scielo.br, scielo.br. For instance, UV-Vis analysis indicated a stronger interaction between POEA and imazaquin scielo.br.

The use of POEA in sensor arrays allows for the detection of relatively small concentrations of various substances, highlighting its potential in environmental monitoring and food analysis embrapa.br, semanticscholar.org, amazonaws.com.

Corrosion Inhibition by Polymer Composites

The protection of metal surfaces from corrosion is a critical industrial concern. Polymer composites have emerged as effective materials for corrosion inhibition, acting as a barrier between the metal and corrosive environments. mdpi.com The incorporation of organic compounds, particularly those containing heteroatoms like nitrogen and oxygen and aromatic rings, can enhance the anti-corrosion properties of these composites through adsorption mechanisms on the metal surface. iosrjournals.org

Research has explored the use of polymers derived from substituted anilines, including ethoxy aniline derivatives, for corrosion inhibition. For instance, a poly (ethylene glycol - ethoxy aniline) composite synthesized via free radical solution polymerization has been investigated for its corrosion inhibition behavior on mild steel in acidic media. chesci.com This composite demonstrated a significant inhibitory effect, which was evaluated using techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). chesci.com

The electrochemical studies indicated that the poly (ethylene glycol - ethoxy aniline) composite acts as a mixed-type inhibitor, affecting both the anodic dissolution of mild steel and the cathodic hydrogen evolution reaction. chesci.com The adsorption of the polymer composite on the mild steel surface was found to follow the Langmuir isotherm model. chesci.com Maximum inhibition efficiency of up to 78.88% was observed with the highest concentration studied. chesci.com The presence of heteroatoms within the polymer structure contributes to its ability to adsorb onto the metal surface, forming a protective layer that hinders the corrosive process. iosrjournals.org

Another study investigated the influence of molecular weight of poly(ortho-ethoxyaniline) on the corrosion inhibition efficiency of mild steel in acidic media, highlighting the role of substituted polyaniline derivatives in this application. researchgate.net While this study specifically focused on the ortho isomer, it underscores the broader interest in ethoxyaniline-based polymers for corrosion control.

Bioactive Compound Synthesis

This compound serves as a key building block in the synthesis of various bioactive compounds. Its aniline structure provides a reactive amine group that can participate in a range of chemical transformations to construct more complex molecules with potential biological activities.

One area where this compound is utilized is in the synthesis of quinoxaline derivatives, which have attracted attention due to their diverse applications, including potential anticancer and antimicrobial activities. researchgate.neteurekaselect.com Alkoxy substituted aminoquinoxalines, including those derived from this compound, have been synthesized and evaluated for their biological effects. researchgate.neteurekaselect.com The synthesis typically involves the reaction of quinoxaline derivatives with alkoxy substituted aryl amines like this compound. researchgate.neteurekaselect.com

Azo-Schiff Base Complexes with Antibacterial Activity

This compound is also employed in the synthesis of azo-Schiff base ligands and their metal complexes, which have been explored for their antibacterial properties. igsspublication.comimist.ma Schiff bases, formed by the condensation of amines and carbonyl compounds, are important intermediates for synthesizing bioactive molecules. mdpi.comelixirpublishers.com Azo compounds, characterized by the presence of the -N=N- group, are another class of compounds known for their biological activities. imist.maresearchgate.net Combining these functionalities in azo-Schiff base ligands often results in compounds with enhanced biological activity, including antibacterial effects. imist.mamdpi.comelixirpublishers.com

The synthesis of azo-Schiff base complexes involving this compound typically begins with the preparation of an azo compound, often through the diazotization of an aniline derivative followed by coupling with another molecule. This azo compound then reacts with a compound containing an aldehyde or ketone group to form the Schiff base ligand. imist.ma Subsequently, these ligands can form complexes with various metal ions. imist.maelixirpublishers.com

Research has shown that azo-Schiff base derivatives synthesized from ethoxyaniline derivatives can exhibit antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. imist.mamdpi.com For example, studies have investigated the antibacterial activity of azo-Schiff base derivatives synthesized from 4-ethoxyaniline (a related isomer) and their complexes with transition metal ions like Fe(II), Co(II), and Ni(II). imist.ma These studies reported distinct inhibitory activity of the prepared ligands and some of their complexes against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). imist.ma

While the search results primarily detail the use of 4-ethoxyaniline in the synthesis of azo-Schiff base complexes with antibacterial activity, the general synthetic approaches and the demonstrated bioactivity in related ethoxyaniline derivatives suggest the potential for this compound to be similarly utilized in the creation of azo-Schiff base complexes with antibacterial properties. The mechanism of action of such complexes often involves the interaction of the ligand and the metal center with bacterial cellular components. elixirpublishers.com

Data on the antibacterial activity of specific azo-Schiff base complexes derived from this compound were not explicitly found in the provided search results. However, the research on related ethoxyaniline isomers and the general class of azo-Schiff base metal complexes supports the potential for this application.

Table 1: Selected Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12120 nih.gov |

| Polyethylene Glycol | 24872 nih.gov |

| Mild Steel | N/A |

| Quinoxaline | 10362 nih.gov |

| Staphylococcus aureus | 325931 nih.gov |

| Escherichia coli | 57856 nih.gov |

| Iron(II) ion | 104737 nih.gov |

| Cobalt(II) ion | 104341 nih.gov |

| Nickel(II) ion | 104745 nih.gov |

| 4-Ethoxyaniline | 7711 nih.gov |

Interactive Table: Antibacterial Activity of Related Azo-Schiff Base Complexes

Environmental Disposition and Ecotoxicological Research

Environmental Fate and Persistence Studies

Environmental fate and persistence studies examine how a substance is distributed, transformed, and retained in different environmental compartments over time.

Biodegradation Potential Assessment

Information specifically on the biodegradation potential of 3-Ethoxyaniline is limited in the provided search results. However, related compounds like 4-ethoxybenzenamine (p-Phenetidine) are classified as "not readily biodegradable". oecd.org While this provides some indication for a related structure, direct data for this compound is needed for a definitive assessment.

Bioaccumulation Potential Assessment

Similar to biodegradation, direct bioaccumulation data for this compound is scarce in the search results. For the related compound 4-ethoxybenzenamine, it is classified as having "low bioaccumulation potential". oecd.org Another source indicates that 4-Ethoxyaniline has a low bioaccumulation potential with a BCF (Bioconcentration Factor) of 10. cymitquimica.com The log Pow for p-Phenetidine is reported as 1.24, which generally suggests a low potential for bioaccumulation. fishersci.com

Stability in Aquatic Environments

This compound is described as slightly soluble in water. ontosight.ainih.gov Information regarding its specific stability and persistence in aquatic environments beyond solubility is not extensively detailed in the provided results. However, the related substance o-Phenetidine is very sensitive to exposure to light and air. nih.gov

Ecotoxicological Impact Assessments

Ecotoxicological impact assessments evaluate the potential harm of a substance to living organisms in the environment.

Aquatic Organism Toxicity Studies (Daphnids, Algae, Fish)

Genotoxicity Investigations

While specific genotoxicity data for this compound is not detailed, some search results mention the prediction of genotoxicity for aromatic amines, including this compound, using computational methods. researchgate.net The related compound 4-ethoxybenzenamine (p-Phenetidine) showed genotoxic effects in bacterial tests, non-bacterial in vitro tests, and micronucleus tests. oecd.org One source indicates that 4-Ethoxyaniline is suspected of causing genetic defects. cymitquimica.com

Environmental Monitoring Methodologies for Anilines

Monitoring the presence and concentration of anilines in various environmental matrices is crucial due to their widespread industrial use and potential toxicity. Anilines and their derivatives are utilized as raw materials and intermediates in the production of pesticides, plastics, pharmaceuticals, and dyes, leading to their potential release into aquatic environments, soil, and air mdpi.comiospress.nlthermofisher.comepa.gov. Consequently, developing sensitive, efficient, and reliable analytical methods for their determination in environmental samples is essential for assessing exposure and potential risks.

Chromatographic techniques are the most common approaches for the determination of aniline and its derivatives in environmental samples mdpi.comthermofisher.comoup.com. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have historically been the primary methods employed mdpi.comthermofisher.comoup.com. Capillary Electrophoresis (CE), including capillary zone electrophoresis (CZE), has also been reported as a suitable technique for separating aniline compounds mdpi.comthermofisher.com.